molecular formula C12H15NO3 B1628790 Ethyl 7-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate CAS No. 73268-46-9

Ethyl 7-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate

Cat. No. B1628790
Key on ui cas rn: 73268-46-9
M. Wt: 221.25 g/mol
InChI Key: VLMNRPYUZSIGRK-UHFFFAOYSA-N
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Patent
US08367660B2

Procedure details

To a solution of 2-amino-5-methylphenol (10 g, 81.3 mmol) in acetone (150 mL) was added K2CO3 (24.5 g, 243.9 mmol) and ethyl 2,3-dibromopropanoate (23.3 g, 89.4 mmol). The mixture was heated at reflux for 16 h. The filtrate was concentrated in vacuo to give an oil. Purification by silica gel chromatography (hexane/ethyl acetate gradient) provided ethyl 7-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylate (8.5 g, 47.3% yield). 1H NMR (400 MHz, CDCl3) δ 6.76 (d, J=0.8 Hz, 1H), 6.60 (dd, J=1.2, 8.0 Hz, 1H), 6.19 (d, J=8.0 Hz, 1H), 4.78 (t, J=3.6 Hz, 1H), 4.29-4.21 (m, 2H), 3.59-3.52 (m, 2H), 2.23 (s, 3H), 1.28 (t, J=7 Hz, 3H).
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
24.5 g
Type
reactant
Reaction Step One
Quantity
23.3 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([CH3:8])=[CH:4][C:3]=1[OH:9].C([O-])([O-])=O.[K+].[K+].Br[CH:17]([CH2:23]Br)[C:18]([O:20][CH2:21][CH3:22])=[O:19]>CC(C)=O>[CH3:8][C:5]1[CH:6]=[CH:7][C:2]2[NH:1][CH2:23][CH:17]([C:18]([O:20][CH2:21][CH3:22])=[O:19])[O:9][C:3]=2[CH:4]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
NC1=C(C=C(C=C1)C)O
Name
Quantity
24.5 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
23.3 g
Type
reactant
Smiles
BrC(C(=O)OCC)CBr
Name
Quantity
150 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 16 h
Duration
16 h
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give an oil
CUSTOM
Type
CUSTOM
Details
Purification by silica gel chromatography (hexane/ethyl acetate gradient)

Outcomes

Product
Name
Type
product
Smiles
CC=1C=CC2=C(OC(CN2)C(=O)OCC)C1
Measurements
Type Value Analysis
AMOUNT: MASS 8.5 g
YIELD: PERCENTYIELD 47.3%
YIELD: CALCULATEDPERCENTYIELD 47.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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